molecular formula C16H12Br2O3 B7777917 2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one CAS No. 4073-80-7

2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one

Cat. No. B7777917
CAS RN: 4073-80-7
M. Wt: 412.07 g/mol
InChI Key: MPQOHLBSCRDFIJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of “2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one” would depend on the conditions and reagents used. Bromine atoms are typically good leaving groups, so this compound might undergo nucleophilic substitution or elimination reactions .

Safety and Hazards

The safety and hazards of a chemical compound depend on its physical and chemical properties. Without specific information about “2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one”, it’s difficult to provide accurate safety and hazard information .

properties

IUPAC Name

2-bromo-1-[4-[4-(2-bromoacetyl)phenoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O3/c17-9-15(19)11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)16(20)10-18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQOHLBSCRDFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OC2=CC=C(C=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249091
Record name 1,1′-(Oxydi-4,1-phenylene)bis[2-bromoethanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one

CAS RN

4073-80-7
Record name 1,1′-(Oxydi-4,1-phenylene)bis[2-bromoethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4073-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(Oxydi-4,1-phenylene)bis[2-bromoethanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromoacetyl chloride (2.22 ml, 22 mmol) was added dropwise during 15 min with stirring at −15° C. to a mixture of aluminum chloride (6.0 g, 44.8 mmol) in methylene dichloride (40 ml). The reaction mixture was stirred at −15° C. for an additional 3 min. Diphenyl ether (1.87 g, 11.0 mmol) was added during 30 min with stirring at −15° C. and the reaction mixture was allowed to warm to room temperature and then stirred for 3 h. It was then poured into a mixture of concentrated hydrochloric acid and crushed ice and extracted with methylene dichloride (2×50 ml). The combined organic extracts were washed with 2% aqueous sodium hydrogen carbonate and water and dried over Na2SO4. Evaporation of the solvent under reduced pressure gave desired product 50 3.03 g (67%).
Quantity
2.22 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.87 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
67%

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